(3-Bromo-6-chloropyridin-2-yl)methyl methanesulfonate
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Overview
Description
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H7BrClNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine: A precursor in the synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate.
2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
3-Bromo-2-pyridinemethanol: A related compound with a hydroxyl group at a different position on the pyridine ring.
Uniqueness
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methanesulfonate groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H7BrClNO3S |
---|---|
Molecular Weight |
300.56 g/mol |
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7BrClNO3S/c1-14(11,12)13-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
BOCNDBYVZBXJJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
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